molecular formula C10H11ClN2O2 B3024714 2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide CAS No. 99070-51-6

2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide

Cat. No.: B3024714
CAS No.: 99070-51-6
M. Wt: 226.66 g/mol
InChI Key: KGYZFBRNTLBLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide is an organic compound with the molecular formula C10H11ClN2O2 It is a derivative of acetamide and contains a phenyl group, a chloro group, and a methylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide typically involves the reaction of 2-chloro-2-phenylacetyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction proceeds as follows:

C6H5CHClCOCl+CH3NH2C6H5CHClCONHCH3+HCl\text{C}_6\text{H}_5\text{CHClCOCl} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CHClCONHCH}_3 + \text{HCl} C6​H5​CHClCOCl+CH3​NH2​→C6​H5​CHClCONHCH3​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solution.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Nucleophilic substitution: Substituted amides, thiolamides, or alkoxyamides.

    Hydrolysis: 2-chloro-2-phenylacetic acid and methylamine.

    Oxidation: Phenolic derivatives of this compound.

Scientific Research Applications

2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide can be compared with other similar compounds such as:

    This compound: Similar structure but different substituents on the phenyl ring.

    N-[(methylamino)carbonyl]-2-phenylacetamide: Lacks the chloro group, leading to different reactivity and properties.

    2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide: Contains an ethylamino group instead of a methylamino group, affecting its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(methylcarbamoyl)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-12-10(15)13-9(14)8(11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYZFBRNTLBLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC(=O)C(C1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407221
Record name 2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99070-51-6
Record name 2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide
Reactant of Route 5
2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.